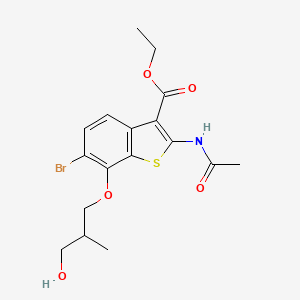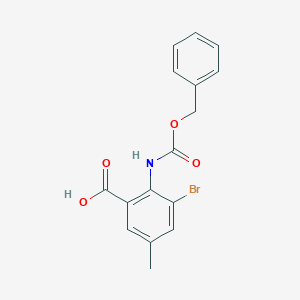
2-(3-Methoxyphenyl)-1-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully saturated piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-1-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methoxyphenyl)piperazine: Similar structure but with different substitution patterns.
1-(3-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.
2-(4-Methoxyphenyl)-1-methylpiperazine: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
2-(3-Methoxyphenyl)-1-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the methyl group on the piperazine ring provides distinct properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)15-2/h3-5,8,12-13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFVCUGJCCAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2672555.png)
![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2672561.png)
![N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2672562.png)


